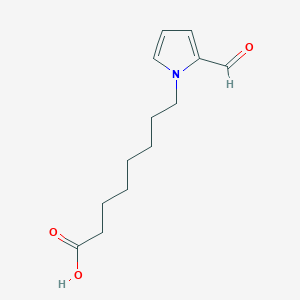
8-(2-Formyl-1H-pyrrol-1-yl)octanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2-Formyl-1H-pyrrol-1-yl)octanoic acid is a compound that features a pyrrole ring substituted with a formyl group at the 2-position and an octanoic acid chain at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Maillard reaction, which involves the reaction of amines with reducing sugars . This reaction can be carried out under mild conditions and is known for its efficiency in forming 2-formylpyrroles.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-(2-Formyl-1H-pyrrol-1-yl)octanoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and sulfonyl chlorides.
Major Products Formed:
Oxidation: 8-(2-Carboxy-1H-pyrrol-1-yl)octanoic acid.
Reduction: 8-(2-Hydroxymethyl-1H-pyrrol-1-yl)octanoic acid.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
Scientific Research Applications
8-(2-Formyl-1H-pyrrol-1-yl)octanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s structural properties make it useful in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-(2-Formyl-1H-pyrrol-1-yl)octanoic acid involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 2-Formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid
- 4-[2-Formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid
- 4-[2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid
Comparison: 8-(2-Formyl-1H-pyrrol-1-yl)octanoic acid is unique due to its longer octanoic acid chain, which can influence its solubility, reactivity, and biological activity.
Properties
CAS No. |
61837-41-0 |
|---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
8-(2-formylpyrrol-1-yl)octanoic acid |
InChI |
InChI=1S/C13H19NO3/c15-11-12-7-6-10-14(12)9-5-3-1-2-4-8-13(16)17/h6-7,10-11H,1-5,8-9H2,(H,16,17) |
InChI Key |
WXJPAQBLGPFYHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=C1)C=O)CCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















